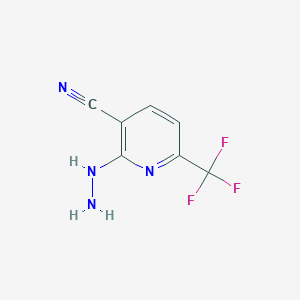
2-(2-Methoxy-5-methylphenyl)-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-5-methylphenyl)-1H-imidazole-5-carbaldehyde is an organic compound with a complex structure that includes an imidazole ring and a methoxy-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-methylphenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the methoxy-methylphenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxy-5-methylphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methoxy-5-methylphenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, influencing various biochemical pathways. The methoxy-methylphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-5-methylphenyl isocyanate
- 2-Methoxy-5-methylphenol
- 2-Methoxy-5-methylphenyl isothiocyanate
Uniqueness
2-(2-Methoxy-5-methylphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both an imidazole ring and a methoxy-methylphenyl group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
2-(2-methoxy-5-methylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-11(16-2)10(5-8)12-13-6-9(7-15)14-12/h3-7H,1-2H3,(H,13,14) |
Clave InChI |
KETALJSFRIFLOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C2=NC=C(N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13687579.png)
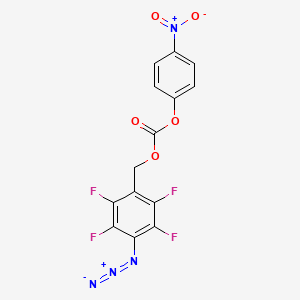
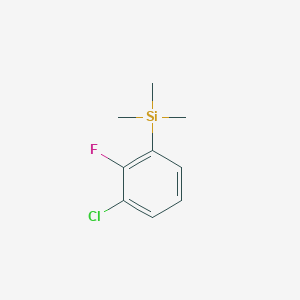
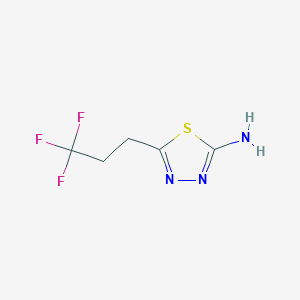
![2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13687600.png)
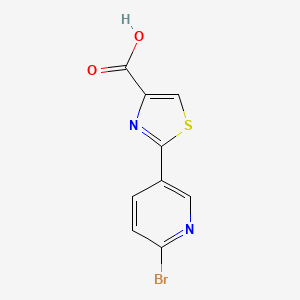
![6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13687610.png)
![[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane](/img/structure/B13687611.png)
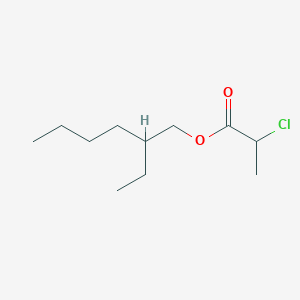
![Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate](/img/structure/B13687622.png)
![5-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687627.png)
![5-Nitrobenzo[d][1,3]dioxole-2-thione](/img/structure/B13687629.png)
